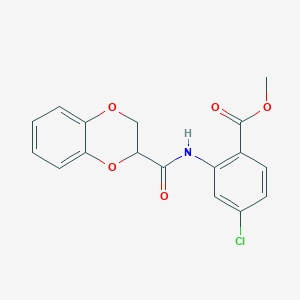

METHYL 4-CHLORO-2-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-AMIDO)BENZOATE

Description

METHYL 4-CHLORO-2-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-AMIDO)BENZOATE is a synthetic benzoate ester derivative characterized by a chlorinated aromatic ring and a fused 1,4-benzodioxine amide substituent. This compound’s structure combines a methyl benzoate backbone with a 2,3-dihydro-1,4-benzodioxine moiety, which may confer unique physicochemical and bioactive properties.

Properties

IUPAC Name |

methyl 4-chloro-2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO5/c1-22-17(21)11-7-6-10(18)8-12(11)19-16(20)15-9-23-13-4-2-3-5-14(13)24-15/h2-8,15H,9H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSNPZFWEUBPMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2COC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-2-(2,3-dihydro-1,4-benzodioxine-2-amido)benzoate typically involves the following steps:

Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Amidation Reaction:

Esterification: The final step involves the esterification of the carboxylic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid or a base catalyst like sodium methoxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-(2,3-dihydro-1,4-benzodioxine-2-amido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-chloro-2-(2,3-dihydro-1,4-benzodioxine-2-amido)benzoate belongs to a class of compounds known for their potential biological activities. The compound's structure comprises a benzodioxine moiety linked to an amide and a benzoate group, which may contribute to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit anticancer properties. For instance, benzodioxine derivatives have been shown to inhibit tumor growth by interfering with cellular pathways involved in cancer progression. Research has demonstrated that modifications in the benzodioxine structure can enhance efficacy against various cancer cell lines, suggesting that this compound may also possess similar capabilities .

Antimicrobial Properties

Compounds derived from benzodioxine structures have been reported to exhibit antimicrobial activities against a range of pathogens. This includes both bacterial and fungal species. The mechanism often involves disruption of the microbial cell membrane or interference with metabolic pathways essential for microbial survival. Given the increasing resistance to conventional antibiotics, exploring new derivatives like this compound could provide alternative therapeutic options .

Synthesis and Biological Evaluation

In a study focused on synthesizing various benzodioxine derivatives, researchers evaluated the biological activity of this compound against specific cancer cell lines. The compound showed promising results in inhibiting cell proliferation compared to standard chemotherapeutics .

| Compound | Activity | Cell Line Tested | Reference |

|---|---|---|---|

| This compound | Anticancer | MCF-7 (breast cancer) | |

| Benzodioxine derivative X | Antimicrobial | E. coli |

Mechanistic Studies

Mechanistic studies have suggested that the anticancer activity of this compound may involve apoptosis induction and cell cycle arrest in treated cells. These findings align with the observed effects of similar compounds that function through modulation of signaling pathways related to cell survival and death .

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-(2,3-dihydro-1,4-benzodioxine-2-amido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

The methyl benzoate core is a common scaffold in sulfonylurea herbicides, as evidenced by compounds like triflusulfuron methyl ester and ethametsulfuron methyl ester (listed in ). These derivatives share the methyl benzoate backbone but differ in their substituents:

- Triflusulfuron methyl ester : Features a trifluoroethoxy-triazine group linked via sulfonylurea.

- Ethametsulfuron methyl ester : Incorporates a methoxy-triazine substituent.

Table 1: Structural Comparison of Methyl Benzoate Derivatives

| Compound Name | Substituent at Position 2 | Key Functional Groups | Primary Use |

|---|---|---|---|

| Triflusulfuron methyl ester | Sulfonylurea-triazine (CF3, OCH2CH3) | Sulfonylurea, triazine | Herbicide |

| Ethametsulfuron methyl ester | Sulfonylurea-triazine (OCH2CH3, NHCH3) | Sulfonylurea, triazine | Herbicide |

| METHYL 4-CHLORO-2-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-AMIDO)BENZOATE | 2,3-Dihydro-1,4-benzodioxine amide | Benzodioxine, amide | Undocumented (Research) |

Benzodioxine-Containing Analogues

For example:

- Doxazosin : A benzodioxane-containing antihypertensive agent.

- Paroxetine : Features a benzodioxolane moiety as a serotonin reuptake inhibitor.

Compared to these, the target compound lacks the tertiary amine or heterocyclic systems critical for receptor binding, suggesting its activity (if any) may depend on alternative mechanisms, such as enzyme inhibition or oxidative stress modulation .

Physicochemical Properties

- Lipophilicity : The chlorine atom at position 4 and the benzodioxine amide likely increase lipophilicity compared to simpler methyl benzoates, enhancing membrane permeability.

- Stability : The benzodioxine ring’s electron-donating properties may improve resistance to oxidative degradation relative to sulfonylurea analogues.

Research Findings and Gaps

- Synthetic Accessibility: The compound’s synthesis would require coupling 4-chloro-2-aminobenzoic acid methyl ester with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, a process analogous to peptide bond formation.

- Bioactivity Data: No peer-reviewed studies directly assess its biological activity. However, benzodioxine amides in other contexts exhibit anti-inflammatory and antimicrobial effects, suggesting plausible avenues for investigation .

Biological Activity

Methyl 4-chloro-2-(2,3-dihydro-1,4-benzodioxine-2-amido)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzoic acid derivatives with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid derivatives. Various methods have been employed to optimize yield and purity, including the use of different solvents and catalysts.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with benzodioxine structures can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of benzodioxine derivatives. The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These actions suggest potential therapeutic applications in treating inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound can effectively scavenge free radicals, contributing to its protective effects against oxidative stress.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have revealed that while some analogs exhibit potent cytotoxic effects, this compound shows selective toxicity towards certain types of cancer cells without significantly affecting normal cells. This selectivity is crucial for developing targeted cancer therapies.

Case Studies

| Study | Findings |

|---|---|

| El-Azab et al. (2013) | Identified antimicrobial properties in synthesized benzodiazepines containing benzodioxine moieties. |

| MDPI (2024) | Demonstrated strong antioxidant activity and inhibition of tyrosinase in related compounds. |

| ResearchGate (2019) | Reported anti-inflammatory effects through inhibition of COX enzymes in benzodioxine derivatives. |

Q & A

Q. How can researchers optimize the synthesis of methyl 4-chloro-2-(2,3-dihydro-1,4-benzodioxine-2-amido)benzoate?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For example, refluxing in absolute ethanol with glacial acetic acid as a catalyst (common for amide coupling) is a standard approach . Key variables include:

- Temperature : Elevated temperatures (e.g., 45–80°C) improve reaction kinetics but may risk decomposition.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while ethanol balances cost and safety .

- Workup : Post-reaction solvent removal under reduced pressure minimizes thermal degradation .

- Yield Tracking : Quantify intermediates via HPLC or TLC (e.g., Rf = 0.62 in hexane/EtOH ).

Q. What spectroscopic methods are critical for characterizing this compound?

- Methodological Answer : A multi-technique approach is essential:

- 1H NMR : Resolves aromatic protons and amide NH signals (δ = 3.86 ppm for methyl esters ). Overlapping signals (e.g., 171.4–173.0 ppm in 13C NMR) may require 2D NMR (COSY, HSQC) for assignment .

- IR Spectroscopy : Confirms carbonyl groups (C=O stretch ~1700 cm⁻¹) and amide bonds (N–H bend ~1550 cm⁻¹).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 316.350 for benzoate derivatives ).

Q. How can researchers design initial biological activity assays?

- Methodological Answer : Prioritize in vitro screening for antimicrobial or enzyme inhibition activity. For example:

- Antimicrobial Assays : Use agar diffusion against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) with zone-of-inhibition measurements.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC50 values .

- Dose-Response Curves : Test concentrations from 1–100 µM, ensuring triplicate replicates for statistical validity .

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved for structural confirmation?

- Variable Temperature NMR : Suppress dynamic effects (e.g., hindered rotation in amide bonds).

- Isotopic Labeling : Introduce deuterated solvents or 13C-labeled intermediates to isolate specific resonances.

- X-ray Crystallography : Definitive structural assignment via single-crystal analysis (e.g., phenacyl benzoate derivatives ).

Q. What computational tools predict the environmental fate of this compound?

- Methodological Answer : Apply molecular modeling and cheminformatics:

- QSAR Models : Correlate logP (e.g., 4.45 for benzodioxine analogs ) with bioaccumulation potential.

- Molecular Dynamics : Simulate hydrolysis rates in aquatic systems (pH 5–9) using software like GROMACS .

- Ecotoxicity Prediction : Tools like EPI Suite estimate LC50 for aquatic organisms, guiding lab validation .

Q. How can researchers design experiments to study metabolic pathways?

- Methodological Answer : Use isotope tracing and in vitro microsomal assays:

- 14C/3H Labeling : Track metabolite formation via radio-HPLC.

- CYP450 Inhibition : Incubate with human liver microsomes + NADPH, monitor parent compound depletion via LC-MS .

- Reactive Metabolite Screening : Trapping assays with glutathione or potassium cyanide .

Data Contradiction Analysis

Q. How to address discrepancies in reaction yields across studies?

- Impurity Profiles : Compare HPLC purity (>95% vs. lower grades).

- Workup Efficiency : Incomplete solvent removal or crystallization (e.g., ethanol vs. DCM ).

- Catalyst Degradation : Test for residual acetic acid via titration .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.